molecular formula C14H9FO3 B596262 2-Fluoro-4-(2-formylphenyl)benzoic acid CAS No. 1261945-86-1

2-Fluoro-4-(2-formylphenyl)benzoic acid

Cat. No.: B596262
CAS No.: 1261945-86-1
M. Wt: 244.221
InChI Key: OLOKKSUEGYFECT-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-formylphenyl)benzoic acid is an organic compound with the molecular formula C14H9FO3 It is a derivative of benzoic acid, featuring a fluorine atom and a formyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(2-formylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Another method involves the Schiemann reaction, where a 4-aminobenzoic acid derivative is diazotized and then treated with tetrafluoroborate to introduce the fluorine atom . The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the aromatic compound with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly suitable for industrial production due to its scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2-formylphenyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-Fluoro-4-(2-carboxyphenyl)benzoic acid.

    Reduction: 2-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-(2-formylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2-formylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Properties

IUPAC Name

2-fluoro-4-(2-formylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO3/c15-13-7-9(5-6-12(13)14(17)18)11-4-2-1-3-10(11)8-16/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOKKSUEGYFECT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688845
Record name 3-Fluoro-2'-formyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-86-1
Record name 3-Fluoro-2'-formyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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